2-(Aminomethyl)-6-cyclopropoxyaniline
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Overview
Description
2-(Aminomethyl)-6-cyclopropoxyaniline is an organic compound that features an aniline core substituted with an aminomethyl group at the 2-position and a cyclopropoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-cyclopropoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of 2-cyclopropoxyaniline to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions, and automated systems can be used to control the addition of reagents and maintain optimal temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with Pd/C.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-(Aminomethyl)-6-cyclopropoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)aniline: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
6-Cyclopropoxyaniline: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-6-methoxyaniline:
Uniqueness
2-(Aminomethyl)-6-cyclopropoxyaniline is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(aminomethyl)-6-cyclopropyloxyaniline |
InChI |
InChI=1S/C10H14N2O/c11-6-7-2-1-3-9(10(7)12)13-8-4-5-8/h1-3,8H,4-6,11-12H2 |
InChI Key |
ALDXJNRNYAMGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2N)CN |
Origin of Product |
United States |
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